N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the specific reactions involved, the conditions under which these reactions occur, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques used for this purpose include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes determining the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. It may also include determining its spectroscopic properties .Scientific Research Applications
Antibacterial and Enzyme Inhibitory Activities
Research on compounds structurally related to "N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide" demonstrates their potential in the synthesis of new molecules with significant antibacterial, antiurease, and antioxidant properties. A study by Sokmen et al. (2014) synthesized a series of new compounds, including those with furan moieties, which showed effective antiurease and antioxidant activities (Sokmen et al., 2014).
Analgesic Agents
Another area of application is in the development of analgesic agents. Boyle et al. (1986) synthesized a series of compounds, including 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, which demonstrated potent analgesic activity with low gastric irritancy, highlighting the therapeutic potential of these furan derivatives (Boyle et al., 1986).
Anti-Inflammatory and Antibacterial Properties
Further extending the applicability, Alam et al. (2011) explored the synthesis of quinoline-attached furan-2(3H)-ones, revealing significant anti-inflammatory and antibacterial activities. This study indicates the broad spectrum of biological activities these compounds may offer, potentially leading to new therapeutic agents (Alam et al., 2011).
Carbonic Anhydrase Inhibitors
In the realm of enzyme inhibition, Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides, showcasing their strong inhibition against human carbonic anhydrases. The study underscores the versatility of these compounds in designing new inhibitors for therapeutic applications (Sapegin et al., 2018).
Energetic Materials
On the materials science front, Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives, aiming at developing insensitive energetic materials. The study demonstrates the potential of furan-based compounds in creating materials with desirable properties for safety and performance in energetic applications (Yu et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its function
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair process, specifically the repair of single-strand DNA breaks This can lead to the accumulation of DNA damage in cancer cells, which may result in cell death
Result of Action
The primary molecular effect of the compound’s action is the inhibition of PARP1, leading to an accumulation of single-strand DNA breaks . The cellular effects would likely include DNA damage and potential cell death, particularly in cancer cells.
Safety and Hazards
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-13-1-2-14-12(7-13)8-19(15(20)10-23-14)5-4-18-16(21)11-3-6-22-9-11/h1-3,6-7,9H,4-5,8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMMNWQZCGKTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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